molecular formula C17H15NO6 B12794404 Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate CAS No. 74014-09-8

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate

Cat. No.: B12794404
CAS No.: 74014-09-8
M. Wt: 329.30 g/mol
InChI Key: DOLDDUXZZLTLLO-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compared to other indole derivatives, Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate is unique due to its specific functional groups and structural configuration. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with a simpler structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.

Properties

CAS No.

74014-09-8

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxobenzo[f]indole-3-carboxylate

InChI

InChI=1S/C17H15NO6/c1-23-16-12(17(22)24-2)11-13(18(16)7-8-19)15(21)10-6-4-3-5-9(10)14(11)20/h3-6,19H,7-8H2,1-2H3

InChI Key

DOLDDUXZZLTLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(N1CCO)C(=O)C3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

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